

Pyrazole Derivatives as Corrosion Inhibitors: A Comparative Analysis

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Compound of Interest

Compound Name: 1-Benzyl-4-(4-bromophenyl)pyrazole

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The relentless pursuit of effective corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the diverse classes of organic compounds investigated, pyrazole derivatives have emerged as a promising frontier due to their excellent inhibition efficiencies, attributed to the presence of multiple adsorption centers such as nitrogen heteroatoms and π -electrons in their aromatic ring structure. This guide provides a comparative overview of various pyrazole-based inhibitors, supported by experimental data, to aid researchers in the selection and design of next-generation anti-corrosion agents.

Performance Comparison of Pyrazole Inhibitors

The inhibition efficiency of pyrazole derivatives is significantly influenced by their molecular structure, the nature of the corrosive medium, and the metallic substrate. The following table summarizes the performance of several recently studied pyrazole inhibitors on mild steel in acidic environments.

Inhibitor Name/Abbreviation	Corrosive Medium	Concentration	Temperature (K)	Inhibition Efficiency (%)	Reference
N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)-4-methylbenzenesulfonamide (N-PMBSA)	1.0 M HCl	Optimum	-	94.58	[1]
N-(2-(4-(4-bromophenyl)-1,3-diphenyl-1H-pyrazol-5-carbonyl)phenyl)benzamide (N-PBA)	1.0 M HCl	Optimum	-	92.37	[1]
5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl-(pyridin-4-yl)methanone (MMDPPM)	15% HCl	250 ppm	303	95.9	[2]
methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate (MCPPC)	15% HCl	250 ppm	303	92.0	[2]

N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)	1 M HCl	10^{-3} M	-	90.8	[3]
ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)	1 M HCl	10^{-3} M	-	91.8	[3]
4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylaniline (D)	1 M HCl	10^{-3} M	-	96	[4]
N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)aniline (D10)	1 M HCl	10^{-3} M	-	95	[4]
N1,N1,N2,N2-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,2-diamine (BF4)	1.0 M HCl	10^{-3} M	308	94.2	[5]
N1,N1,N3,N3-tetrakis((3,5-dimethyl-1H-	1.0 M HCl	10^{-3} M	308	87.0	[5]

pyrazol-1-
yl)methyl)pro
pane-1,3-
diamine
(BF2)

2,3-bis[(bis((1 H-pyrazol-1- yl) methyl) amino)]	1 M HCl	10^{-3} M	303	97.2	[6]
pyridine (Tetra-Pz- Ortho)					

1,4-bis[(bis((1 H-pyrazol-1- yl) methyl) amino)]	1 M HCl	10^{-3} M	303	96.2	[6]
benzene (Tetra-Pz- Para)					

N,1-dibenzyl- 5-methyl-1H- pyrazol-3- carboxamide (BPC)	1 M HCl	125 ppm	298	91.55	[7]
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Synthesized pyrazole derivative (BM-01)	1 M HCl	10^{-3} M	298	90.40	[8] [9] [10]
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Experimental Protocols

Accurate and reproducible data are paramount in corrosion science. The following are detailed methodologies for key experiments used to evaluate the performance of pyrazole inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

- **Specimen Preparation:** Mild steel coupons of known dimensions are mechanically polished with a series of emery papers (up to 1200 grade), degreased with acetone, washed with distilled water, and dried.
- **Initial Weighing:** The initial weight of each coupon is accurately recorded to four decimal places.
- **Immersion:** The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the pyrazole inhibitor for a specified period (e.g., 6 hours) at a constant temperature.[\[11\]](#)
- **Final Weighing:** After the immersion period, the coupons are retrieved, cleaned to remove corrosion products (typically with a solution containing HCl and a cleaning inhibitor like urotropine), washed, dried, and re-weighed.
- **Calculations:**
 - Corrosion Rate (CR) is calculated using the formula: $CR \text{ (mm/y)} = (87.6 \times W) / (D \times A \times T)$, where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area in cm², and T is the immersion time in hours.
 - Inhibition Efficiency (IE%) is calculated as: $IE\% = [(CR_{\text{blank}} - CR_{\text{inh}}) / CR_{\text{blank}}] \times 100$, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and helps classify the inhibitor type.

- **Electrochemical Cell Setup:** A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

- **Stabilization:** The working electrode is immersed in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.[\[6\]](#)
- **Polarization Scan:** The potential is scanned from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[\[6\]](#)
- **Data Analysis:** The resulting Tafel plots (log current density vs. potential) are extrapolated to determine the corrosion potential (E_{corr}) and corrosion current density (I_{corr}).
- **Calculation:**
 - Inhibition Efficiency (IE%) is calculated as: $IE\% = [(I_{corr_blank} - I_{corr_inh}) / I_{corr_blank}] \times 100$, where I_{corr_blank} and I_{corr_inh} are the corrosion current densities in the absence and presence of the inhibitor, respectively. The shift in E_{corr} helps to classify the inhibitor as anodic, cathodic, or mixed-type.[\[12\]](#) Most pyrazole derivatives act as mixed-type inhibitors.[\[2\]\[3\]\[5\]\[9\]\[12\]\[13\]](#)

Electrochemical Impedance Spectroscopy (EIS)

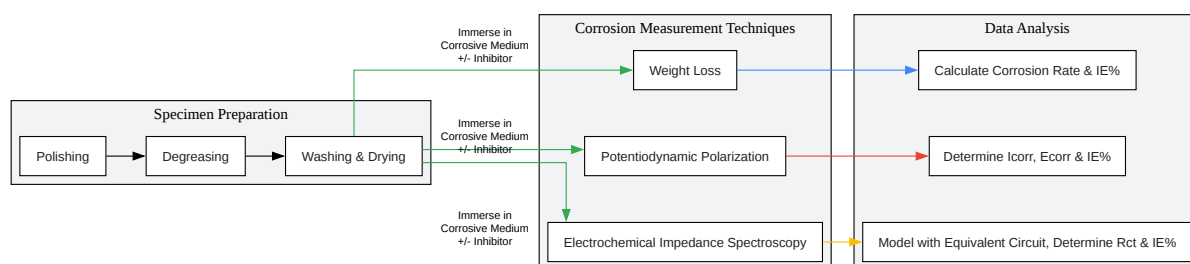
EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of a protective film at the metal/solution interface.

- **Cell and Stabilization:** The same three-electrode setup as in PDP is used. The working electrode is stabilized at the OCP.
- **Impedance Measurement:** A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).[\[6\]\[14\]](#)
- **Data Presentation:** The data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
- **Equivalent Circuit Modeling:** The impedance data is fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_{ct}), and double-layer capacitance (C_{dl}).
- **Calculation:**

- Inhibition Efficiency (IE%) is calculated from the charge transfer resistance values: $IE\% = [(R_{ct_inh} - R_{ct_blank}) / R_{ct_inh}] \times 100$, where R_{ct_inh} and R_{ct_blank} are the charge transfer resistances in the presence and absence of the inhibitor, respectively. An increase in R_{ct} and a decrease in C_{dl} indicate the adsorption of the inhibitor and the formation of a protective layer.[2][5]

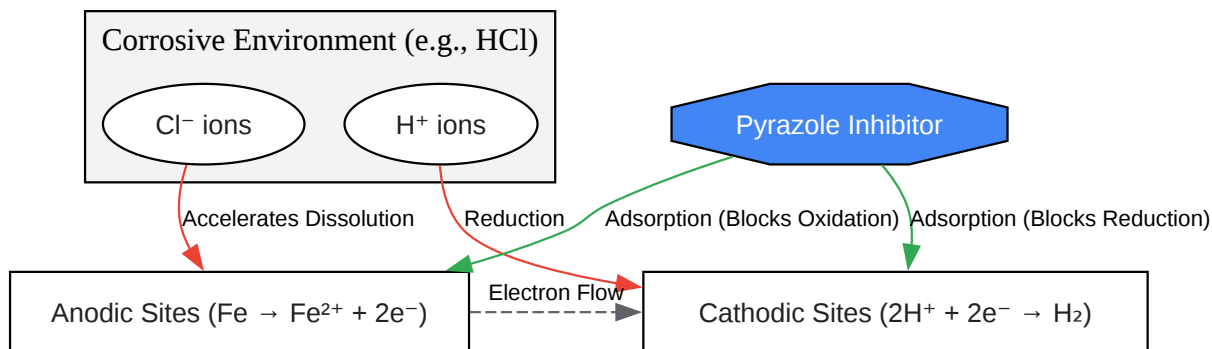
Visualization of Experimental Workflow and Inhibition Mechanism

To further elucidate the experimental process and the underlying mechanism of corrosion inhibition by pyrazole derivatives, the following diagrams are provided.



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Caption: General workflow for evaluating pyrazole corrosion inhibitors.



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Caption: Mechanism of pyrazole inhibition on a metal surface.

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